Etil Isopropil Sulfona

Descripción general

Descripción

Ethyl Isopropyl Sulfone (EIS) is a highly versatile chemical compound that is used in a variety of scientific applications. It is a powerful oxidizing agent and is used in a variety of organic synthesis reactions. In addition, EIS has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of industrial products such as paints, coatings, and adhesives.

Aplicaciones Científicas De Investigación

Electrolitos de batería de ion litio

Etil Isopropil Sulfona se está explorando como un solvente para electrolitos en baterías de ion litio. Su mayor estabilidad oxidativa en comparación con los electrolitos tradicionales a base de carbonatos orgánicos lo convierte en un candidato prometedor para materiales de cátodo de alto voltaje. Esto podría conducir a una mayor densidad de energía en las baterías de ion litio, lo cual es crucial para aplicaciones como los vehículos eléctricos .

Estabilidad anódica en baterías

La estabilidad anódica de los electrolitos a base de this compound es un área importante de investigación. Estos electrolitos exhiben una alta estabilidad anódica en varios electrodos, lo cual es esencial para la longevidad y la seguridad de las baterías de ion litio. A pesar de su alta viscosidad, mantienen una conductividad iónica suficiente, lo que los hace viables para aplicaciones de baterías .

Aplicaciones de alto voltaje

Debido a su alta estabilidad anódica, this compound es adecuado para baterías de ion litio de alto voltaje. Esto es particularmente importante para el desarrollo de baterías que pueden soportar la creciente demanda de aplicaciones de alta densidad energética, como los vehículos eléctricos y los sistemas de almacenamiento de energía a gran escala .

Aditivos electrolíticos

La investigación ha demostrado que this compound se puede utilizar como un aditivo en electrolitos para mejorar el rendimiento general de las baterías de ion litio. Puede mejorar la compatibilidad del electrolito con materiales anódicos altamente grafíticos, lo cual es un desafío común en la química de las baterías .

Formación de la interfase de electrolito sólido (SEI)

La formación de una SEI estable es fundamental para el rendimiento de las baterías de ion litio. Las propiedades de this compound pueden contribuir a la formación de una SEI más estable y eficaz, que protege el ánodo y garantiza un funcionamiento eficiente de la batería .

Aplicaciones de co-solvente

This compound se puede utilizar como un co-solvente en combinación con otros solventes para reducir la viscosidad general de la solución de electrolito. Esto puede mejorar la conductividad iónica y, en consecuencia, el rendimiento de la batería .

Perfil de seguridad mejorado

La estabilidad térmica y química de this compound lo convierte en una alternativa más segura a los solventes electrolíticos tradicionales. Esto podría conducir a tecnologías de baterías más seguras, reduciendo el riesgo de fuga térmica y otros incidentes de seguridad asociados con las baterías de ion litio .

Química verde

El potencial de this compound para su uso en tecnologías de baterías ecológicas se alinea con los principios de la química verde. Su aplicación podría reducir el impacto ambiental de la producción y eliminación de baterías, contribuyendo a soluciones de almacenamiento de energía más sostenibles .

Mecanismo De Acción

Target of Action

Ethyl Isopropyl Sulfone is an organic compound . It is primarily used as a solvent, a catalyst for alcohol condensation reactions, and an intermediate in organic synthesis . Therefore, the primary targets of Ethyl Isopropyl Sulfone are the reactants in these chemical reactions.

Mode of Action

As a solvent, Ethyl Isopropyl Sulfone dissolves other substances, thereby facilitating chemical reactions . As a catalyst, it speeds up the rate of chemical reactions without being consumed in the process . As an intermediate, it participates in the reaction to form the final product .

Biochemical Pathways

It is known that sulfones, in general, are versatile synthetic intermediates in organic chemistry . They can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion .

Pharmacokinetics

It is known that ethyl isopropyl sulfone is soluble in many organic solvents, such as alcohols, ethers, and ketones, but insoluble in water . This suggests that its bioavailability could be influenced by its solubility properties.

Result of Action

The molecular and cellular effects of Ethyl Isopropyl Sulfone’s action are largely dependent on the specific chemical reactions it is involved in. For instance, in the synthesis of polymers, Ethyl Isopropyl Sulfone can be used to produce polyethersulfone materials .

Análisis Bioquímico

Biochemical Properties

Ethyl Isopropyl Sulfone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a solvent in organic synthesis and as a catalyst in alcohol condensation reactions . The interactions between Ethyl Isopropyl Sulfone and these biomolecules are primarily based on its ability to dissolve in organic solvents and its reactivity with other chemical groups.

Cellular Effects

Ethyl Isopropyl Sulfone affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the stability of supercapacitors at high voltages and temperatures, which suggests its potential impact on cellular electrochemical stability

Molecular Mechanism

The molecular mechanism of Ethyl Isopropyl Sulfone involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Ethyl Isopropyl Sulfone can act as an electron-withdrawing group, which facilitates various chemical reactions . Its ability to stabilize adjacent carbanions and function as a good leaving group makes it a versatile intermediate in organic synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl Isopropyl Sulfone change over time. The compound is known for its stability and resistance to degradation under standard laboratory conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that it can form a passivation layer on electrode surfaces, preventing further degradation . This property is particularly useful in maintaining the stability of supercapacitors over extended periods.

Dosage Effects in Animal Models

The effects of Ethyl Isopropyl Sulfone vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . The threshold effects observed in these studies highlight the importance of careful dosage regulation when using Ethyl Isopropyl Sulfone in experimental settings.

Metabolic Pathways

Ethyl Isopropyl Sulfone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its breakdown and utilization within the body . The compound’s metabolic pathways include its conversion into other sulfone derivatives, which can then participate in further biochemical reactions. Its effects on metabolic flux and metabolite levels are significant, as it can influence the overall metabolic balance within cells.

Transport and Distribution

Within cells and tissues, Ethyl Isopropyl Sulfone is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its solubility in organic solvents and its reactivity with other chemical groups. The compound’s distribution within cells is crucial for its biochemical activity and overall function.

Subcellular Localization

Ethyl Isopropyl Sulfone’s subcellular localization is determined by its targeting signals and post-translational modifications . It is primarily localized in specific compartments or organelles where it can exert its biochemical effects. The compound’s activity and function are influenced by its precise localization within the cell, which is essential for its role in various biochemical processes.

Propiedades

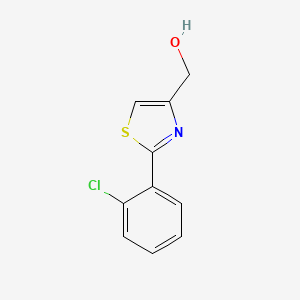

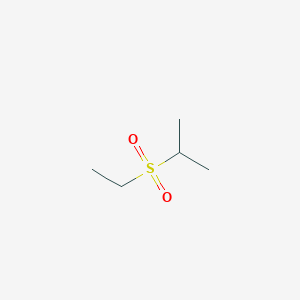

IUPAC Name |

2-ethylsulfonylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2S/c1-4-8(6,7)5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKKQZIFDSEMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617324 | |

| Record name | 2-(Ethanesulfonyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4853-75-2 | |

| Record name | 2-(Ethylsulfonyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4853-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethanesulfonyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl Isopropyl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Ethyl Isopropyl Sulfone a promising electrolyte solvent for high-temperature applications in energy storage?

A1: Ethyl Isopropyl Sulfone exhibits excellent thermal and electrochemical stability, a crucial characteristic for high-temperature applications. Research shows it enables high capacitance retention in electric double-layer capacitors (EDLCs) even after prolonged exposure to elevated temperatures. For instance, an EDLC utilizing an Ethyl Isopropyl Sulfone-based electrolyte retained 68% of its initial capacitance after 500 hours at 60°C and 3.4 V. [] This impressive stability stems from the decomposition products of Ethyl Isopropyl Sulfone, which form a passivation layer on the electrode surface, hindering further degradation. []

Q2: Can Ethyl Isopropyl Sulfone be utilized in fluorine-free energy storage devices?

A2: Yes, Ethyl Isopropyl Sulfone has proven successful in developing entirely fluorine-free lithium-ion capacitors (LICs) suitable for high-temperature operation. [] When combined with lithium bis(oxalato)borate, it forms a novel, non-toxic electrolyte that effectively mitigates aluminum anodic dissolution, a common challenge in these devices. []

Q3: How does Ethyl Isopropyl Sulfone compare to conventional electrolytes like organic carbonates in lithium-ion battery applications?

A3: While Ethyl Isopropyl Sulfone demonstrates higher oxidative stability compared to organic carbonates, its high viscosity and incompatibility with graphitic anodes pose challenges. [] Research suggests incorporating additives like fluoroethylene carbonate (FEC) or co-solvents like ethylene acetate (EA) can improve the performance of Ethyl Isopropyl Sulfone-based electrolytes in graphite-based lithium-ion batteries. [] These findings highlight the ongoing efforts to optimize Ethyl Isopropyl Sulfone for broader battery applications.

Q4: How does temperature impact the electrochemical behavior of EDLCs containing Ethyl Isopropyl Sulfone-based electrolytes?

A4: Ongoing research investigates the intricate relationship between temperature and the electrochemical behavior of EDLCs utilizing Ethyl Isopropyl Sulfone-based electrolytes. [] Understanding this interplay is critical for optimizing device performance and lifespan across various operating temperatures.

Q5: Can Ethyl Isopropyl Sulfone be used in combination with other solvents for EDLC electrolytes?

A5: Preliminary research suggests that mixtures of Ethyl Isopropyl Sulfone with other solvents, such as acetonitrile, could offer potential benefits for EDLC electrolytes. [] Further investigation is necessary to evaluate the performance and feasibility of such mixtures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1592356.png)